molecular formula C18H12N2O2 B12612355 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 918413-58-8

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Katalognummer: B12612355
CAS-Nummer: 918413-58-8
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: QNRWIBUEFQDGOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an organic compound known for its vibrant color properties and stability. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely used in various applications due to its excellent thermal and photochemical stability .

Vorbereitungsmethoden

The synthesis of 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of succinic anhydride with aniline derivatives under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrolo[3,4-c]pyrrole core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Wirkmechanismus

The mechanism by which 2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to form stable radicals. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its photochemical properties . In biological systems, it can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique compared to other similar compounds due to its combination of stability, color properties, and versatility in chemical reactions. Similar compounds include:

These comparisons highlight the unique attributes of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

918413-58-8

Molekularformel

C18H12N2O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

2,5-diphenylpyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H

InChI-Schlüssel

QNRWIBUEFQDGOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.